N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, such as N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, can be efficiently achieved through "click chemistry." This approach utilizes organic azides and terminal alkynes, offering a straightforward route to synthesize fully substituted 1,2,3-triazoles. A specific example includes the treatment of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield triazoles in good to high chemical yields. This method tolerates various substituted phenyl imines and demonstrates the versatility in synthesizing 1,2,3-triazole derivatives (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated through various spectroscopic techniques. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by NMR spectroscopy and single-crystal X-ray diffraction, demonstrating the detailed molecular architecture of such compounds (B. Kariuki, Bakr F. Abdel-Wahab, A. Farahat, & Gamal A. El‐Hiti, 2022).
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, contributing to their broad application range. Their reactivity includes transformations of functional groups, such as the 4-carboxy group, which can be easily modified into other functional groups, enhancing the chemical utility of these compounds (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not provided, analogous compounds have been studied to understand these aspects better. For example, the crystal structure analysis can reveal insights into the compound's stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity with different reagents, potential for further functionalization, and their behavior under various chemical conditions, are key to their application in material science, pharmaceuticals, and organic synthesis. The base-mediated synthesis approach exemplifies their reactivity, allowing for the generation of a diverse range of triazole compounds with various substituents, highlighting the chemical versatility of these molecules (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of such compounds could include further investigation of their synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the study of their reactivity, or the exploration of their use in areas such as medicinal chemistry .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)20-19(24)18-13(2)23(22-21-18)14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUCJGOQUPUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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